molecular formula C11H10N4 B12965195 4-(Pyrimidin-2-yl)benzimidamide

4-(Pyrimidin-2-yl)benzimidamide

Cat. No.: B12965195
M. Wt: 198.22 g/mol
InChI Key: NJAIBHOKNBCOEI-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yl)benzimidamide is a heterocyclic compound that features a pyrimidine ring fused to a benzimidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)benzimidamide typically involves the condensation of 2-aminopyrimidine with benzonitrile under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as zinc chloride or copper salts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrimidin-2-yl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

4-(Pyrimidin-2-yl)benzimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-yl)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparison with Similar Compounds

  • 2-(Pyridin-2-yl)benzimidamide
  • 4-(Pyridin-2-yl)benzimidamide
  • 2-(Pyrimidin-2-yl)benzimidamide

Comparison: 4-(Pyrimidin-2-yl)benzimidamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards various molecular targets, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

4-pyrimidin-2-ylbenzenecarboximidamide

InChI

InChI=1S/C11H10N4/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h1-7H,(H3,12,13)

InChI Key

NJAIBHOKNBCOEI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)C(=N)N

Origin of Product

United States

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